molecular formula C11H14O5S B1418914 3-(4-Methoxybenzenesulfonyl)-2-methylpropanoic acid CAS No. 205504-66-1

3-(4-Methoxybenzenesulfonyl)-2-methylpropanoic acid

Cat. No. B1418914
M. Wt: 258.29 g/mol
InChI Key: SMSUUKBWVCSLRN-UHFFFAOYSA-N
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Description

“3-(4-Methoxybenzenesulfonyl)-2-methylpropanoic acid” is a chemical compound. It contains a methoxybenzenesulfonyl group and a methylpropanoic acid group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds often involve reactions such as the Horner–Wadsworth–Emmons reaction or aza-Michael addition .


Molecular Structure Analysis

The molecular structure of this compound would likely include a methoxybenzenesulfonyl group attached to a methylpropanoic acid group .

Scientific Research Applications

Synthesis and Characterization

  • Dye Intermediates and Sulfonamide Linking Groups : A study demonstrates the preparation of dye intermediates utilizing sulfonamide groups, which includes derivatives of 3-(4-Methoxybenzenesulfonyl)-2-methylpropanoic acid. These intermediates were synthesized with high yields and characterized using spectroscopic techniques (Bo, 2007).

  • Intermediate in Cardiotonic Drug Synthesis : The compound is used in the synthesis of Sulmazole and Isomazole, cardiotonic drugs. This paper presents two alternative approaches for synthesizing a related compound, highlighting its importance in pharmaceutical chemistry (Lomov, 2019).

  • Peptide Synthesis : Protecting groups for tryptophan in peptide synthesis were explored, and derivatives of 3-(4-Methoxybenzenesulfonyl)-2-methylpropanoic acid were investigated for their stability and ease of removal, enhancing the synthesis process (Fukuda et al., 1982).

Catalysis and Organic Reactions

  • Sulfonated Schiff Base Copper(II) Complexes : This study utilized derivatives of the compound as catalysts in alcohol oxidation, demonstrating their efficiency and selectivity in organic synthesis (Hazra et al., 2015).

  • Reactions in Organic Chemistry : The compound has been used to explore various organic reactions, demonstrating its versatility in synthesizing complex organic molecules (Conde-Frieboes & Hoppe, 1992).

Safety And Hazards

While specific safety data for this compound is not available, similar compounds often require careful handling due to risks such as skin and eye irritation, respiratory irritation, and other hazards .

properties

IUPAC Name

3-(4-methoxyphenyl)sulfonyl-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O5S/c1-8(11(12)13)7-17(14,15)10-5-3-9(16-2)4-6-10/h3-6,8H,7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMSUUKBWVCSLRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)C1=CC=C(C=C1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxybenzenesulfonyl)-2-methylpropanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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